molecular formula C16H14N2O6S B2743227 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1008002-08-1

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2743227
CAS RN: 1008002-08-1
M. Wt: 362.36
InChI Key: DCRZTRAVBRLBLM-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonyl compounds are used in organic chemistry as reducing agents . They can be prepared from the corresponding sulfonyl chloride and hydrazine hydrate . They are known to generate diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral pH .


Synthesis Analysis

2-Nitrobenzenesulfonylhydrazide (NBSH) can be prepared from commercial reagents and subsequent alkene reduction is operationally simple and generally efficient . A range of 16 substrates have been reduced, highlighting the unique chemoselectivity of diimide as an alkene reduction system .


Chemical Reactions Analysis

2-Nitrobenzenesulfonylhydrazide (NBSH) generates diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral pH . These mild reaction conditions for the generation of diimide are very attractive for substrates containing sensitive groups .

Scientific Research Applications

Catalytic Applications

  • Ruthenium-Catalyzed Reductions : Research by Watanabe et al. (1984) demonstrates the use of formic acid in the presence of a ruthenium catalyst for reducing nitroarenes to aminoarenes, highlighting a method potentially applicable to compounds related to 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for producing amino derivatives. The study found that various nitroarenes could be selectively reduced, suggesting a pathway for modifying such compounds in pharmaceutical synthesis or materials science (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Molecular Interactions and Synthesis

  • Interactions with Aromatic Carboxylic Acids : A study by Smith et al. (2001) on the synthesis and crystal structures of proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids indicates potential for forming stable structures through non-covalent interactions. This research could provide insight into designing molecular complexes with specific properties, using compounds like 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as building blocks (Smith, Wen, Bott, White, & Willis, 2001).

  • Synthesis of Tetrahydroquinoline Derivatives : Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives from compounds related to 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Their work highlights methods for generating diverse chemical structures potentially useful in drug discovery and development (Bombarda, Erba, Gelmi, & Pocar, 1992).

Photocatalytic Conversion

  • Photocatalytic Conversion of Nitroaromatic Compounds : A study by Hakki et al. (2009) on the photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 revealed pathways for transforming nitrobenzene derivatives into quinolines and tetrahydroquinolines. This research could be directly applicable to environmental remediation or the synthesis of complex organic molecules (Hakki, Dillert, & Bahnemann, 2009).

Mechanism of Action

The mechanism of action involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

Nitrobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored below +30°C .

properties

IUPAC Name

2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c19-16(20)14-9-11-5-1-2-6-12(11)10-17(14)25(23,24)15-8-4-3-7-13(15)18(21)22/h1-8,14H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZTRAVBRLBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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